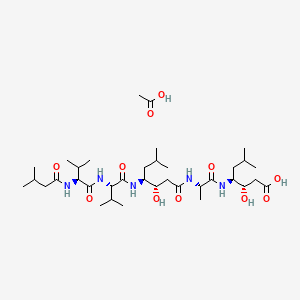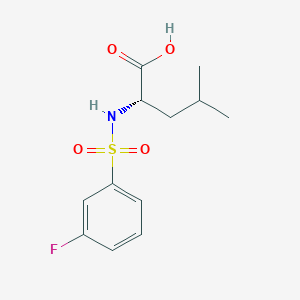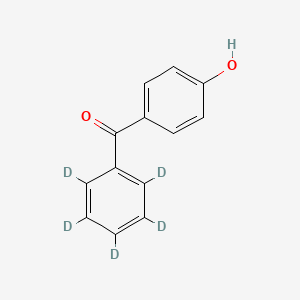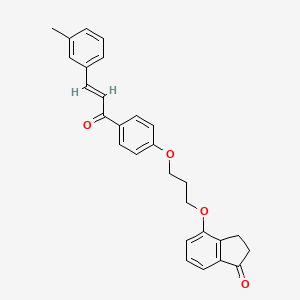
isovaleryl-Val-Val-Sta-Ala-Sta-OH.CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pepstatin A involves the sequential coupling of amino acids, starting with isovaleryl-Val-Val and followed by Sta-Ala-Sta . The synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of coupling reagents such as HBTU or DIC, and the deprotection of amino groups using TFA .
Industrial Production Methods
Industrial production of Pepstatin A is achieved through fermentation processes using Actinomyces species . The fermentation broth is then subjected to extraction and purification processes to isolate Pepstatin A in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pepstatin A undergoes various chemical reactions, including:
Oxidation: Pepstatin A can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Pepstatin A to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Pepstatin A molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of Pepstatin A .
Scientific Research Applications
Pepstatin A has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of acid proteases and to understand enzyme-substrate interactions.
Biology: Employed in cell biology to investigate the role of proteases in various cellular processes.
Industry: Applied in the production of protease inhibitors for use in various industrial processes.
Mechanism of Action
Pepstatin A exerts its effects by binding non-covalently to the active site of aspartic proteases, acting as a transition-state analog inhibitor . This binding inhibits the proteolytic activity of the enzymes, preventing the cleavage of peptide bonds in substrate proteins . The molecular targets of Pepstatin A include pepsin, renin, cathepsin D, and plasmepsin II . The pathways involved in its mechanism of action include the inhibition of protease-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diazoacetyl-DL-norleucine methyl ester (DAN): An irreversible inhibitor of pepsin and other aspartic proteases.
1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP): Another irreversible inhibitor of pepsin and aspartic proteases.
Uniqueness
Pepstatin A is unique due to its reversible inhibition of aspartic proteases and its high potency at picomolar concentrations . Unlike irreversible inhibitors like DAN and EPNP, Pepstatin A binds non-covalently to the active site, allowing for reversible inhibition .
Properties
Molecular Formula |
C36H67N5O11 |
|---|---|
Molecular Weight |
745.9 g/mol |
IUPAC Name |
acetic acid;(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C34H63N5O9.C2H4O2/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45;1-2(3)4/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45);1H3,(H,3,4)/t22-,23-,24-,25-,26-,30-,31-;/m0./s1 |
InChI Key |
IZNCSJZGIVEQPP-HXBNWBQASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)


![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)

![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

